molecular formula C15H16FN3O B12703752 4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- CAS No. 93181-97-6

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)-

Katalognummer: B12703752
CAS-Nummer: 93181-97-6
Molekulargewicht: 273.30 g/mol
InChI-Schlüssel: OHUQPMMDVJPNFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- is a chemical compound that belongs to the class of piperidinol derivatives This compound is characterized by the presence of a piperidinol ring substituted with a pyridazinyl group and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- typically involves the reaction of 4-fluorophenylhydrazine with 3-chloropyridazine under controlled conditions to form the pyridazinyl intermediate. This intermediate is then reacted with piperidinol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxypiperidine: A structurally related compound with similar chemical properties.

    4-(4-Fluorophenyl)-4-piperidinol: Another derivative with a fluorophenyl group.

    4-Anilidopiperidine: Known for its analgesic properties.

Uniqueness

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- stands out due to its unique combination of a piperidinol ring with a pyridazinyl and fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

93181-97-6

Molekularformel

C15H16FN3O

Molekulargewicht

273.30 g/mol

IUPAC-Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H16FN3O/c16-12-3-1-11(2-4-12)14-5-6-15(18-17-14)19-9-7-13(20)8-10-19/h1-6,13,20H,7-10H2

InChI-Schlüssel

OHUQPMMDVJPNFF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.